molecular formula C9H9ClN2O3 B112933 n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide CAS No. 7149-78-2

n-(5-Chloro-4-methyl-2-nitrophenyl)acetamide

Cat. No.: B112933
CAS No.: 7149-78-2
M. Wt: 228.63 g/mol
InChI Key: KEELZFXRQAZCJA-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9ClN2O3. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its solid physical form and a melting point of 104-105°C .

Mechanism of Action

The mechanism of action for “N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide” is not provided in the search results. This could be due to the compound being used for research purposes only, and its biological activity may not have been fully explored .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . A Material Safety Data Sheet (MSDS) should be consulted for comprehensive safety information .

Future Directions

The future directions for the use and study of “N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide” are not specified in the search results. Given that it is intended for research use only , it may be used in various scientific investigations, depending on the research interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide typically involves the reaction of 5-chloro-4-methyl-2-nitroaniline with acetic anhydride. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often used directly in subsequent reactions without further purification .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloro-4-methyl-2-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-4-methyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEELZFXRQAZCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291000
Record name n-(5-chloro-4-methyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-78-2
Record name 7149-78-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(5-chloro-4-methyl-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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